methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(chloromethyl)benzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)13-8-5-3-2-4-7(8)12-9(13)6-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRRVAVUKSOPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2N=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211786 | |
| Record name | Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43016-46-2 | |
| Record name | Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43016-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with chloroacetic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzimidazole derivative with an amine group replacing the chloromethyl group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate exhibits significant antimicrobial properties. Research indicates that derivatives of benzimidazole, including this compound, are effective against a range of pathogens. For instance, studies have demonstrated that benzimidazole derivatives can inhibit bacterial growth, with some compounds showing activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
Antiparasitic Properties
Benzimidazole derivatives are well-known for their use as antiparasitic agents. This compound has potential applications in treating infections caused by protozoan parasites. Compounds with similar structures have been shown to inhibit tubulin polymerization in parasites like Giardia lamblia and Entamoeba histolytica, making them more effective than traditional treatments .
Pharmaceutical Development
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. For example, it has been utilized in the preparation of prodrugs that exhibit angiotensin II antagonistic activity, which is beneficial in treating hypertension and other circulatory diseases . The synthesis methods for these derivatives often involve chlorination reactions that enhance their pharmacological profile .
Agricultural Applications
Fungicidal Activity
Research has indicated that this compound can be transformed into new imidazoles with potent fungicidal properties. These compounds have been tested in vitro for their effectiveness against various fungal strains, demonstrating promising results that could lead to their use in agricultural fungicides .
Material Science
Polymer Chemistry
The unique properties of this compound allow it to be incorporated into polymer matrices, enhancing their thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus epidermidis, indicating strong antibacterial properties compared to other tested compounds .
Case Study 2: Antiparasitic Activity
In another study focusing on antiparasitic applications, derivatives synthesized from this compound were tested against Giardia lamblia. The results indicated a significant reduction in parasite viability, suggesting potential for development as an antiparasitic drug .
Data Table: Summary of Biological Activities
| Activity Type | Tested Compound | Target Organism/Condition | Outcome |
|---|---|---|---|
| Antibacterial | This compound | Staphylococcus aureus | MIC: 32 µg/mL |
| Antiparasitic | Derivatives from this compound | Giardia lamblia | Significant viability reduction |
| Fungicidal | New imidazoles derived from the compound | Various fungal strains | Potent antifungal activity |
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and their implications:
Physicochemical Properties
- Lipophilicity : Chloromethyl and methyl ester groups increase lipophilicity compared to hydroxyethyl or carboxylic acid derivatives, influencing membrane permeability .
- Stability : Chloromethyl derivatives may exhibit hydrolytic sensitivity under basic conditions, whereas carboxylic acids are more stable but less reactive .
Biological Activity
Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a chloromethyl group and a carboxylate moiety, contributing to its pharmacological potential. Research has indicated that benzimidazole derivatives often exhibit significant antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in drug discovery.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown promising antimicrobial properties. Studies have reported that compounds with chloromethyl substitutions tend to exhibit enhanced antibacterial activity. For instance, the presence of electronegative substituents like chlorine has been linked to increased efficacy against various bacterial strains.
A study evaluated several benzimidazole derivatives against Gram-positive and Gram-negative bacteria, revealing that compounds with a chloromethyl group demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to their unsubstituted counterparts. The MIC values for selected derivatives against Staphylococcus aureus and Escherichia coli were found to be significantly lower than those of standard antibiotics, indicating superior antibacterial potency .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that benzimidazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). The cytotoxic activity of these compounds often correlates with their structural modifications; for example, the introduction of halogen atoms at specific positions on the benzimidazole ring enhances their anticancer activity .
Case Study: Cytotoxicity Assessment
A study investigated the cytotoxic effects of various benzimidazole derivatives, including this compound, against multiple cancer cell lines. The results indicated IC50 values in the micromolar range, suggesting that these compounds could serve as effective chemotherapeutic agents. Specifically, the compound showed an IC50 value comparable to established anticancer drugs like doxorubicin .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of benzimidazole derivatives. This compound has been tested in animal models for its ability to reduce inflammation. In one study, it was administered to rats with induced paw edema and demonstrated significant anti-inflammatory effects at doses above 100 mg/kg .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Biological Activity |
|---|---|
| Chloromethyl Group | Enhanced antibacterial activity |
| Carboxylate Moiety | Contributes to anti-inflammatory effects |
| Benzimidazole Core | Fundamental for anticancer activity |
Summary of Findings
The research surrounding this compound indicates a strong potential for this compound as a versatile therapeutic agent. Its broad spectrum of biological activities—particularly in antimicrobial and anticancer domains—highlights the importance of further studies to optimize its efficacy and safety profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of substituted benzene-1,2-diamines with chloroacetic acid derivatives under acidic conditions. For example, refluxing N-methylbenzene-1,2-diamine with 2-chloroacetic acid in 6 M HCl yields chloromethyl-substituted benzimidazoles . Optimization involves adjusting reaction time (6–12 hours), acid concentration, and post-reaction neutralization with NaOH to precipitate the product. Crystallization from ethanol improves purity .
Q. Which spectroscopic and crystallographic techniques are prioritized for structural characterization?
- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming molecular geometry, as demonstrated for structurally analogous 2-chloromethylbenzimidazoles, revealing planarity deviations (e.g., Cl atom displacement: 1.667 Å from the benzimidazole plane) . Complementary techniques include:
- NMR : To verify substitution patterns (e.g., methyl and chloromethyl groups).
- IR : For identifying carbonyl (C=O) and benzimidazole ring vibrations.
- Mass Spectrometry : To confirm molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Key safety measures include:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (as it lacks comprehensive toxicity data) .
- Ventilation : Use fume hoods during synthesis due to HCl vapors .
- Waste Management : Segregate halogenated waste for specialized disposal to avoid environmental contamination .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in nucleophilic substitutions, and what methods track these transformations?
- Methodological Answer : The chloromethyl group acts as a reactive site for alkylation or nucleophilic substitution. For example:
- Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines, thiols) using HPLC or LC-MS to quantify substitution rates .
- Mechanistic Probes : Isotopic labeling (e.g., C-Cl) paired with NMR elucidates bond cleavage pathways.
- Computational Modeling : DFT calculations predict transition states and regioselectivity .
Q. What experimental designs assess environmental persistence and ecotoxicological impacts?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL ():
- Laboratory Studies :
- Hydrolysis/Photolysis : Expose the compound to UV light or aqueous buffers at varying pH to measure degradation half-lives.
- Bioaccumulation : Use model organisms (e.g., Daphnia magna) to determine bioconcentration factors (BCFs).
- Field Simulations :
- Microcosms : Evaluate soil/water partitioning and microbial degradation under controlled conditions.
- Toxicity Assays : Assess effects on cellular (e.g., mitochondrial dysfunction) and population-level endpoints .
Q. How can contradictions in reported biological activities of benzimidazole derivatives be resolved?
- Methodological Answer : Address discrepancies via:
- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing chloromethyl with carboxyl or methyl groups) and test against standardized bioassays (e.g., antimicrobial MICs) .
- Meta-Analysis : Aggregate literature data to identify confounding variables (e.g., solvent effects in cytotoxicity assays).
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., viral proteases) .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents for slow evaporation.
- Temperature Gradients : Gradual cooling from reflux to room temperature reduces disorder, as seen in analogous chloromethylbenzimidazoles .
- Additive Use : Introduce co-crystallizing agents (e.g., picric acid) to stabilize lattice packing via non-covalent interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
